8-Methoxynaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxynaphthalen-1-amine is an organic compound with the molecular formula C11H11NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and an amine group at the 1st position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxynaphthalene.
Nitration: The naphthalene derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxynaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
8-Methoxynaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the methoxy group.
2-Methoxynaphthalen-1-amine: Similar structure but with the methoxy group at a different position.
8-Hydroxynaphthalen-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 8-Methoxynaphthalen-1-amine is unique due to the specific positioning of the methoxy and amine groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets that similar compounds may not .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-methoxynaphthalen-1-amine |
InChI |
InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3 |
InChI Key |
CRSQEEBKGDCJEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.